2-(Isocyanatomethyl)tetrahydrofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Field

Organic Chemistry

Application

Tetrahydrofurans are often used as solvents in organic reactions.

Method

The specific method of application would depend on the reaction being performed.

Results

Field

Synthetic Chemistry

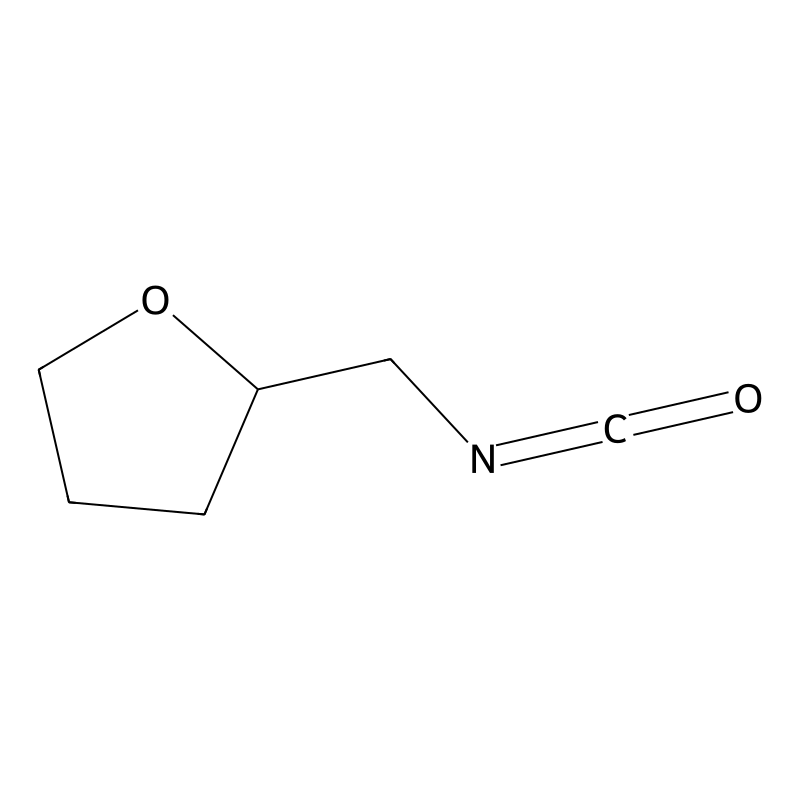

2-(Isocyanatomethyl)tetrahydrofuran is an organic compound with the molecular formula C₆H₉N₁O₂ and a molecular weight of 127.14 g/mol. It features a tetrahydrofuran ring, which is a five-membered cyclic ether, with an isocyanatomethyl group attached. This compound is notable for its potential applications in various fields, including organic synthesis and materials science.

- Isocyanate Reactivity: Isocyanates are known to be respiratory irritants and can react with skin and mucous membranes. Similar precautions used for handling other isocyanates, like wearing appropriate personal protective equipment (PPE) and working in well-ventilated areas, should be followed when handling IMTHF [].

- Unknown Toxicity: The absence of specific toxicity data necessitates treating IMTHF with caution until further research is available.

- Nucleophilic Addition: The isocyanate group can react with nucleophiles, leading to the formation of urea derivatives.

- Polymerization: It can undergo polymerization reactions, particularly in the presence of polyols, to create polyurethane materials.

- Hydrolysis: In the presence of water, it can hydrolyze to form amines and carbon dioxide.

These reactions make it a versatile intermediate in organic synthesis and materials chemistry.

Several methods exist for synthesizing 2-(Isocyanatomethyl)tetrahydrofuran:

- From Tetrahydrofuran: One common method involves the reaction of tetrahydrofuran with phosgene or other carbonyl dihalides followed by reaction with amines.

- Direct Isocyanation: Another approach includes direct isocyanation of tetrahydrofuran using isocyanates under controlled conditions.

- Silylation Method: A more advanced method involves silylation of starting amines followed by further reactions to yield the desired isocyanate .

2-(Isocyanatomethyl)tetrahydrofuran has several applications:

- Intermediate in Organic Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Polymer Production: It can be used in the production of polyurethane foams and coatings due to its reactivity with polyols.

- Research Tool: In biochemistry, it may be utilized for proteomics research as a reactive probe for studying protein interactions .

Several compounds share structural similarities with 2-(Isocyanatomethyl)tetrahydrofuran. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| 2-Methyl tetrahydrofuran | Cyclic ether | Used as a solvent; less reactive than isocyanates |

| Methyl isocyanate | Isocyanate | Highly reactive; used in polymer synthesis |

| Tetrahydrofuran | Cyclic ether | Common solvent; less functional groups |

| 4-Isocyanatobenzyl alcohol | Isocyanate | Used in pharmaceutical applications |

Uniqueness: 2-(Isocyanatomethyl)tetrahydrofuran's unique combination of cyclic ether structure and isocyanate functionality allows it to participate in diverse

XLogP3

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant;Health Hazard